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Compound of Interest

Compound Name: PG106

Cat. No.: B612409

This in-depth technical guide provides a comprehensive overview of the pG106K plasmid, with
a specific focus on its copy number in Escherichia coli. The content is tailored for researchers,
scientists, and drug development professionals, offering detailed data, experimental protocols,
and visual representations of key biological processes.

Introduction to pG106K

The pG106K plasmid is an E. coli-Bacteroides shuttle vector, designed for the genetic
manipulation of both bacterial species. Its architecture is a composite of two distinct plasmid
backbones: pUC19 and pYH420. This dual nature allows for replication and selection in both
Gram-negative hosts. The pUC19 backbone confers a high copy number replication origin
(ColE1 type) for propagation in E. coli, while the pYH420 backbone, derived from
Porphyromonas asaccharolytica, enables its maintenance in Bacteroides species. While
Addgene describes pG106K as a "low copy" plasmid, this is likely a reflection of its shuttle
vector functionality, particularly its low copy number in Bacteroides. In E. coli, the replication is
governed by the pUC19 origin.

Quantitative Data on Plasmid Copy Number

Direct quantitative data for the precise copy number of pG106K in E. coli is not readily
available in the public domain. However, we can infer its likely copy number range by
examining its parent vectors and related constructs.
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. . Origin of Reported Copy
Plasmid Host Organism L. Reference(s)
Replication Number
) ColE1 (from Described as Addgene
pG106K E. coli _
puUC19) "Low Copy" Plasmid #191377
i [Sourced from
) ColE1 (mutated High Copy (500- )
puUC19 E. coli ) multiple
pMB1) 700 copies/cell)
references]
P. ] N Jones et al.,
pYH420 ) pYH420 ori Not specified
asaccharolytica 2020[1]
pG108 (related ) ColE1 (from ) Jones et al.,
E. coli Very High Copy
shuttle vector) puUC19) 2020[1]
pG108 (related B. ] Low Copy (~6 Jones et al.,
) ) pYH420 ori ]
shuttle vector) thetaiotaomicron copies/cell) 2020[1]
pG108 (related o ) Very Low Copy Jones et al.,
P. gingivalis pYH420 ori )
shuttle vector) (~1-2 copies/cell)  2020[1]

The high copy number of the related shuttle vector pG108 in E. coli suggests that the ColE1

origin from pUC19 is fully functional in this context. The "low copy" designation for pG106K on
Addgene may be a general classification for shuttle vectors or could indicate that specific
elements within the pG106K construct lead to a lower copy number in E. coli compared to its
pUCL19 parent. To ascertain the precise copy number of pG106K in a specific E. coli strain and
under particular experimental conditions, it is essential to perform a quantitative determination.

Experimental Protocols for Plasmid Copy Number
Determination

The two most common and accurate methods for determining plasmid copy number are
quantitative PCR (qPCR) and droplet digital PCR (ddPCR).

Quantitative PCR (gqPCR) Protocol

This protocol outlines the relative quantification method for determining plasmid copy number.
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3.1.1. Principle

The copy number is determined by comparing the amplification of a single-copy gene on the

plasmid with a single-copy gene on the bacterial chromosome. The ratio of these two values,

after accounting for amplification efficiencies, provides the plasmid copy number per

chromosome.

3.1.2. Materials

E. coli strain containing the pG106K plasmid

Genomic DNA and plasmid DNA purification kits

Primers specific for a single-copy gene on pG106K (e.g., targeting the kanamycin resistance
gene, aph)

Primers specific for a single-copy gene on the E. coli chromosome (e.g., dxs)

gPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR
Green)

gPCR instrument

Nuclease-free water

3.1.3. Methodology

Primer Design and Validation:

o Design primers for the plasmid and chromosomal target genes with similar melting
temperatures (Tm) and product sizes (typically 80-200 bp).

o Validate primer specificity through melt curve analysis and gel electrophoresis to ensure a
single amplicon of the correct size is produced.

o Determine the amplification efficiency of each primer pair by generating a standard curve
with a serial dilution of template DNA. The efficiency (E) is calculated from the slope of the
standard curve using the formula: E = 10°(-1/slope).
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¢ DNA Extraction:

o Culture the E. coli strain harboring pG106K to the desired growth phase (e.g., mid-
logarithmic phase).

o Isolate total DNA (containing both chromosomal and plasmid DNA) from a known number
of cells or a fixed volume of culture. Ensure the extraction method does not bias the
recovery of plasmid versus chromosomal DNA.

» (PCR Reaction Setup:
o Prepare gPCR reactions in triplicate for each sample and each primer pair.
o Include a no-template control (NTC) for each primer pair to check for contamination.

o Atypical reaction mixture (20 pL) includes:

10 pL of 2x qPCR master mix

1 pL of forward primer (10 uM)

1 pL of reverse primer (10 uM)

1-5 uL of template DNA (e.g., 1-10 ng of total DNA)

Nuclease-free water to a final volume of 20 pL.
e (PCR Cycling Conditions:
o Atypical qPCR program includes:
» Initial denaturation: 95°C for 5-10 minutes
= 40 cycles of:
» Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 1 minute
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= Melt curve analysis.

o Data Analysis:
o Determine the threshold cycle (Ct) value for each reaction.

o Calculate the plasmid copy number using the following formula, which accounts for
differing amplification efficiencies: Copy Number = (E_chromo ”* Ct_chromo) / (E_plasmid
A Ct_plasmid)

» Where E_chromo and E_plasmid are the amplification efficiencies of the chromosomal
and plasmid primer pairs, respectively.

» Ct_chromo and Ct_plasmid are the threshold cycle values for the chromosomal and
plasmid targets, respectively.

Droplet Digital PCR (ddPCR) Protocol

3.2.1. Principle

ddPCR provides an absolute quantification of target DNA molecules without the need for a
standard curve. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After
amplification, droplets containing the target DNA are fluorescently labeled and counted. The
copy number is determined from the ratio of plasmid-positive droplets to chromosome-positive
droplets.

3.2.2. Materials

Same as for gPCR, with the addition of:

ddPCR supermix for probes or EvaGreen

Droplet generation oil

ddPCR-specific cartridges and gaskets

Droplet generator
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e Droplet reader

3.2.3. Methodology

e Assay Design:

o Design primers and probes (for probe-based ddPCR) or just primers (for EvaGreen-based
ddPCR) for the plasmid and chromosomal target genes.

* DNA Preparation:

o Isolate total DNA as described for the gPCR protocol.

o Itis often necessary to digest the genomic DNA with a restriction enzyme that does not cut
within the amplicons to ensure random partitioning of the DNA into droplets.

e ddPCR Reaction Setup:

o Prepare the ddPCR reaction mix. A typical 20 L reaction includes:

10 pL of 2x ddPCR supermix

2 pL of 20x primer/probe mix for the plasmid target

2 UL of 20x primer/probe mix for the chromosomal target (for duplex reactions)

1-5 L of digested total DNA

Nuclease-free water to a final volume of 20 pL.

» Droplet Generation:

o Load the ddPCR reaction mix and droplet generation oil into the appropriate cartridge.

o Generate droplets using the droplet generator according to the manufacturer's
instructions.

o PCR Amplification:
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o Transfer the droplets to a 96-well PCR plate and seal it.

o Perform PCR amplification using a thermal cycler with cycling conditions similar to gPCR.

» Droplet Reading and Data Analysis:
o Read the fluorescence of each individual droplet using the droplet reader.
o The software will determine the number of positive and negative droplets for each target.

o The concentration (copies/uL) of the plasmid and chromosomal DNA is calculated based

on Poisson statistics.

o The plasmid copy number is the ratio of the plasmid DNA concentration to the

chromosomal DNA concentration.

Signaling Pathways and Experimental Workflows
ColE1-type Plasmid Replication Control

The replication of pG106K in E. coli is controlled by the ColE1-type origin of replication derived
from pUC19. This is a well-characterized mechanism involving two RNA molecules: RNA I,
which acts as a primer for DNA synthesis, and RNA [, an antisense RNA that inhibits
replication.
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Caption: ColE1-type plasmid replication control mechanism.

gqPCR Experimental Workflow

The following diagram illustrates the key steps in determining plasmid copy number using
gPCR.

Start: E. coli culture
with pG106K

Total DNA Extraction Primer Design & Validation
(Chromosomal + Plasmid) (Plasmid & Chromosome targets)

gPCR Reaction Setup

gPCR Amplification
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Copy Number Calculation

Result: Plasmid Copy
Number per Chromosome
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Caption: Workflow for plasmid copy number determination by gPCR.

ddPCR Experimental Workflow

The following diagram outlines the workflow for determining plasmid copy number using
ddPCR.
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Caption: Workflow for plasmid copy number determination by ddPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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